1,4-dimethoxy-2-methyl-5-[(E)-2-nitroethenyl]benzene
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Overview
Description
“1,4-dimethoxy-2-methyl-5-[(E)-2-nitroethenyl]benzene” is a derivative of methoxy methyl benzene . It has a molecular formula of C9H12O2 and a molecular weight of 152.1904 .
Synthesis Analysis
The synthesis of this compound can be achieved through Friedel-Crafts Alkylation reactions . In this process, 1,4-dimethoxybenzene is reacted with 3-methyl-2-butanol and sulfuric acid . The electrophile for this reaction is a carbocation that forms when 3-methyl-2-butanol reacts with sulfuric acid .Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is IQISOVKPFBLQIQ-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving this compound are typically electrophilic aromatic substitutions . The electrophile, a carbocation, is generated when the alkyl halide reacts with the aluminum chloride present . The electrophile then reacts with the aromatic ring through an electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 152.1904 . More detailed properties such as boiling point, melting point, and solubility would require further experimental data.properties
IUPAC Name |
1,4-dimethoxy-2-methyl-5-[(E)-2-nitroethenyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8-6-11(16-3)9(4-5-12(13)14)7-10(8)15-2/h4-7H,1-3H3/b5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLCRKSFTSEYDC-SNAWJCMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C=C[N+](=O)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1OC)/C=C/[N+](=O)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-dimethoxy-2-methyl-5-[(E)-2-nitroethenyl]benzene |
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